3,3'-Dimethoxy-3''-methyltrityl alcohol
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Overview
Description
3,3’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a tertiary alcohol characterized by the presence of methoxy groups and a methyl group attached to a trityl core. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3,3’-dimethoxybenzophenone in anhydrous ether.
- Add methylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours, allowing the Grignard reagent to react with the ketone.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but on a larger scale. The process typically includes:
- Large-scale preparation of 3,3’-dimethoxybenzophenone.
- Use of automated reactors for the Grignard reaction.
- Continuous extraction and purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-dimethoxy-3’'-methylbenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted trityl alcohols with different functional groups.
Scientific Research Applications
3,3’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybenzophenone: A precursor in the synthesis of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Trityl alcohol: A related compound with similar structural features but lacking the methoxy and methyl groups.
3,3’-Dimethoxy-3’'-methylbenzophenone: An oxidation product of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Uniqueness
3,3’-Dimethoxy-3’'-methyltrityl alcohol is unique due to its specific combination of methoxy and methyl groups attached to a trityl core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C22H22O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-7-4-8-17(13-16)22(23,18-9-5-11-20(14-18)24-2)19-10-6-12-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI Key |
BLAQVLXXHLPVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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